molecular formula C5H8ClN3 B2551073 4-Chloro-5-ethyl-1H-pyrazol-3-amine CAS No. 110580-33-1

4-Chloro-5-ethyl-1H-pyrazol-3-amine

Cat. No.: B2551073
CAS No.: 110580-33-1
M. Wt: 145.59
InChI Key: IIUNYGKLDIWTDR-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H8ClN3. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a five-membered ring containing two nitrogen atoms, one chlorine atom, and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base . The reaction proceeds through nucleophilic substitution, where the ethyl group replaces the methyl group on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also act as a receptor antagonist, blocking the binding of natural ligands and modulating signal transduction pathways .

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-methyl-1H-pyrazole-5-amine
  • 4-Chloro-5-methyl-1H-pyrazol-3-amine

Comparison: 4-Chloro-5-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .

Properties

IUPAC Name

4-chloro-5-ethyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUNYGKLDIWTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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